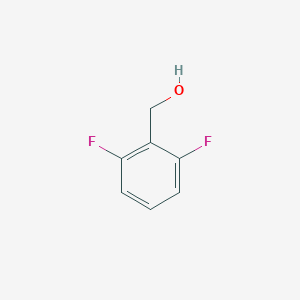

2,6-Difluorobenzyl alcohol

Beschreibung

Significance of Fluorinated Benzyl (B1604629) Alcohols in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. longdom.org Fluorinated benzyl alcohols, as a class of compounds, are of particular importance in medicinal chemistry, agrochemistry, and materials science. longdom.org The high electronegativity of fluorine can influence the acidity of the benzylic proton and the hydrogen-bonding capabilities of the alcohol group. longdom.org This modification can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, all of which are desirable traits in drug development. kaibangchem.com

Furthermore, fluorinated alcohols are recognized as powerful tools in organic synthesis, acting as solvents and promoters for various reactions. researchgate.netresearchgate.net Their ability to form strong hydrogen bonds and their low nucleophilicity make them effective in promoting reactions such as nucleophilic substitutions and ring-opening of epoxides. researchgate.netarkat-usa.org The presence of fluorine can also influence the conformational preferences of molecules, which is a critical factor in crystal engineering and materials science. longdom.org

Historical Context of 2,6-Difluorobenzyl Alcohol Applications

Historically, this compound has been utilized as a key intermediate in the synthesis of various important compounds. One notable application is in the production of 2-(bromomethyl)-1,3-difluorobenzene. fishersci.ptchemicalbook.com It has also been a crucial component in the synthesis of pharmaceutical and agrochemical intermediates. dataintelo.com For instance, research dating back to 2013 highlights its use in the development of a precursor for Rufinamide, a medication used to treat seizures. nih.gov The compound's utility in creating more complex molecules through reactions like the Mitsunobu reaction has also been documented. researchgate.net

The table below provides a summary of some of the key historical applications of this compound.

| Application Category | Specific Use |

| Pharmaceutical Synthesis | Intermediate for Rufinamide precursor synthesis nih.gov |

| Agrochemical Synthesis | Intermediate for pesticides and herbicides kaibangchem.com |

| Chemical Synthesis | Precursor for 2-(bromomethyl)-1,3-difluorobenzene fishersci.ptchemicalbook.com |

| Organic Reactions | Reactant in the Mitsunobu reaction researchgate.net |

Current Research Trajectories and Future Outlook for this compound

Current research continues to explore the diverse applications of this compound. In the pharmaceutical sector, it remains a valuable building block for developing new therapeutic agents, including those targeting neurological disorders and potential anti-cancer drugs. kaibangchem.comchemimpex.com Its role as an intermediate in the synthesis of various pharmaceuticals is a significant driver of its market growth. dataintelo.com The global market for this compound was valued at approximately USD 1.2 billion in 2023 and is projected to see continued growth. dataintelo.com

In materials science, its use in formulating specialty polymers and resins contributes to the development of materials with enhanced thermal and chemical resistance. chemimpex.com The compound is also employed in biochemical research for studies involving enzyme inhibition and receptor binding. chemimpex.com Furthermore, its unique aromatic properties have found a niche in the flavor and fragrance industry. chemimpex.com

The future for this compound appears promising, with ongoing research focused on several key areas:

Development of Novel Pharmaceuticals: Continued exploration of its use in synthesizing new drugs with improved efficacy and metabolic stability. kaibangchem.com

Advanced Materials: Further investigation into its incorporation into new polymers and materials with specialized properties. chemimpex.com

Green Chemistry: Its application in more environmentally friendly synthetic processes, potentially as a recyclable solvent or catalyst promoter.

Agrochemical Innovation: The synthesis of more effective and selective pesticides and herbicides to address global food production needs. kaibangchem.com

The table below outlines the current and future research directions for this compound.

| Research Area | Focus |

| Pharmaceuticals | Neurological drugs, anti-cancer agents kaibangchem.comchemimpex.com |

| Materials Science | Specialty polymers and resins chemimpex.com |

| Biochemical Research | Enzyme inhibition, receptor binding studies chemimpex.com |

| Flavor & Fragrance | Formulation of unique scents and flavors chemimpex.com |

| Agrochemicals | Development of new pesticides and herbicides kaibangchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVICICZQETYOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172558 | |

| Record name | 2,6-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-18-7 | |

| Record name | 2,6-Difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLZ48WF86A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Difluorobenzyl Alcohol and Its Derivatives

Classical Synthetic Approaches to 2,6-Difluorobenzyl Alcohol

Traditional synthesis of this compound often relies on well-established, multi-step batch processes. These methods include the reduction of carboxylic acid derivatives and the hydrolysis of benzyl (B1604629) halides.

A primary classical route involves the reduction of 2,6-difluorobenzoic acid derivatives, such as the corresponding methyl ester. The synthesis begins with a compound like methyl 2,6-difluorobenzoate (B1233279), which is reduced to the target alcohol. A common and effective reducing agent for this transformation is Lithium Aluminium Hydride (LiAlH₄). chemicalbook.com The reaction is typically conducted in an appropriate solvent, such as Tetrahydrofuran (THF), at a controlled temperature, often starting at 0°C and then warming to room temperature to ensure the reaction proceeds to completion over several hours. chemicalbook.com

| Parameter | Description |

| Starting Material | Methyl 2,6-difluorobenzoate chemicalbook.com |

| Reagent | Lithium Aluminium Hydride (LiAlH₄) chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) chemicalbook.com |

| Conditions | The reaction is initiated at 0°C and then allowed to warm to room temperature, stirring for approximately 16 hours. chemicalbook.com |

| Workup | The reaction is carefully quenched, followed by extraction and purification steps to isolate the this compound. chemicalbook.com |

Another conventional method is the hydrolysis of a 2,6-difluorobenzyl halide, such as 2,6-difluorobenzyl chloride. This nucleophilic substitution reaction replaces the halogen atom with a hydroxyl group. The process typically involves refluxing the halide in water for several hours. nih.gov The resulting alcohol can then be purified from the reaction mixture. This approach is straightforward but relies on the availability of the corresponding benzyl halide precursor.

| Parameter | Description |

| Starting Material | 2,6-Difluorobenzyl chloride nih.gov |

| Reagent | Water (H₂O) nih.gov |

| Conditions | The mixture is refluxed for approximately 2.5 hours. nih.gov |

| Workup | The product is isolated through filtration and can be further purified by dissolution in an alkaline solution, followed by acidification to precipitate the pure compound. nih.gov |

Advanced and Green Chemistry Synthesis Routes

In recent years, significant advancements have been made in developing more efficient, safer, and sustainable methods for chemical synthesis. For this compound and its derivatives, continuous flow chemistry has emerged as a powerful alternative to traditional batch processing.

Continuous flow synthesis offers numerous advantages, including enhanced safety by minimizing the accumulation of hazardous intermediates, improved heat and mass transfer, and greater control over reaction parameters. acs.orgresearchgate.net These systems are particularly valuable for multi-step syntheses where intermediates may be unstable or energetic. rsc.orgresearchgate.net

The conversion of alcohols to chlorides, a process known as chlorodehydroxylation, can be challenging and often involves toxic reagents. researchgate.net Continuous flow chemistry provides a milder and more controlled environment for this transformation. Research has demonstrated the successful chlorodehydroxylation of this compound in a capillary reactor under flow conditions. researchgate.netuc.pt In this process, the alcohol is reacted with hydrogen chloride gas in a continuous stream. uc.pt This method not only improves safety but also generates water as the sole by-product, enhancing the sustainability of the process. uc.pt

This compound is a key starting material in the synthesis of precursors for Rufinamide, an antiepileptic drug. rsc.orguc.pt Multi-step continuous flow processes have been developed to synthesize these precursors efficiently and safely. rsc.orgresearchgate.net

A representative five-stage uninterrupted continuous process starts with this compound and demonstrates the power of process-design intensification. rsc.orguc.pt

Chlorination : The alcohol is first converted into 2,6-difluorobenzyl chloride by reacting it with hydrogen chloride gas in a flow reactor. rsc.orguc.pt

Azidation : The resulting chloride is then immediately converted to the corresponding organoazide (2,6-difluorobenzyl azide). rsc.org Performing this step in flow is crucial as it avoids the isolation and accumulation of the potentially energetic azide (B81097) intermediate. acs.orgresearchgate.net

Cycloaddition : The azide is subsequently reacted with a dipolarophile, such as (E)-methyl-3-methoxyacrylate, in a 1,3-dipolar cycloaddition reaction to form the 1,2,3-triazole ring, which is the core structure of the Rufinamide precursor. rsc.orguc.pt

Separation : The process incorporates in-line separations to purify the product stream. rsc.org

| Stage | Transformation | Key Features in Continuous Flow |

| 1 | This compound → 2,6-Difluorobenzyl chloride | Reaction with HCl gas; water is the only by-product. rsc.orguc.pt |

| 2 | 2,6-Difluorobenzyl chloride → 2,6-Difluorobenzyl azide | Immediate consumption of the chloride; avoids isolation of the energetic azide. acs.orgrsc.org |

| 3 | Azide + Dipolarophile → Triazole Precursor | 1,3-dipolar cycloaddition reaction to form the Rufinamide core structure. rsc.orguc.pt |

| 4 & 5 | In-line Separations | Purification of the final product without intermediate isolation. rsc.org |

Alternative Reagents and Catalytic Systems in Synthesis

Advanced synthetic strategies for this compound and its precursors often employ alternative reagents and catalytic systems to enhance efficiency, safety, and environmental compatibility. These methods include the use of phase transfer catalysis for hydrolysis reactions and photochemical initiation for the synthesis of key intermediates.

Phase Transfer Catalysis in Hydrolysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.org This methodology is particularly advantageous for hydrolysis reactions, where a water-soluble nucleophile like hydroxide (B78521) needs to react with an organic-soluble substrate. In the synthesis of fluorinated benzyl alcohols, PTC can be applied to the hydrolysis of ester precursors.

Although specific examples detailing the PTC-mediated hydrolysis of 2,6-difluorobenzyl esters are not extensively documented in readily available literature, the principle is well-established for similar transformations. crdeepjournal.orgkyushu-u.ac.jp The process would involve dissolving the 2,6-difluorobenzyl ester in a water-immiscible organic solvent and using an aqueous solution of a base, such as sodium hydroxide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports the hydroxide ions from the aqueous phase into the organic phase. This allows the hydrolysis to proceed under milder conditions than would otherwise be required, potentially increasing yield and reducing side reactions. phasetransfer.com

Light-Initiated Bromination Methodologies for Precursors

The synthesis of this compound often proceeds via its corresponding bromide, 2,6-difluorobenzyl bromide. A key precursor for this bromide is 2,6-difluorotoluene (B1296929). kaibangchem.com Traditional methods for the benzylic bromination of toluene (B28343) derivatives often rely on reagents like N-bromosuccinimide (NBS) and chemical radical initiators such as azobisisobutyronitrile (AIBN). google.com

More contemporary, "green" methodologies utilize light to initiate the radical bromination process, avoiding the costs and potential hazards associated with chemical initiators. google.combohrium.com One such patented method describes the preparation of 2,6-difluorobenzyl bromide by reacting 2,6-difluorotoluene with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light irradiation. google.com In this process, HBr and H₂O₂ react to generate bromine in situ. The visible light then provides the energy for the homolytic cleavage of the Br-Br bond, generating bromine radicals that initiate the chain reaction at the benzylic position of the 2,6-difluorotoluene. google.comnih.gov This photocatalytic approach is noted for its mild reaction conditions, high product purity (≥99.0%), and improved safety profile, making it suitable for larger-scale production. google.comnih.gov

Table 1: Comparison of Bromination Methods for 2,6-Difluorotoluene

| Feature | Traditional Method (NBS/AIBN) | Light-Initiated Method (HBr/H₂O₂) |

| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (generated in situ from HBr) |

| Initiator | Chemical (e.g., AIBN) | Visible Light |

| Byproducts | Succinimide | Water |

| Advantages | Well-established | Lower cost, milder conditions, higher purity, safer |

| Disadvantages | Expensive reagents, potential impurities from initiator | Requires photochemical reactor setup |

Synthesis of Key this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a variety of derivatives. These transformations include converting the hydroxyl group into a good leaving group like bromide, forming esters, and other modifications for analytical or functionalization purposes.

Bromination of this compound

The conversion of this compound to 2,6-difluorobenzyl bromide is a fundamental step for many subsequent reactions, as the bromide is an excellent substrate for nucleophilic substitution. A common and effective method for this transformation is the Appel reaction. chemicalbook.com This reaction involves treating the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). chemicalbook.com

In a typical procedure, this compound is reacted with triphenylphosphine and carbon tetrabromide in an inert solvent like diethyl ether at room temperature. chemicalbook.com The reaction proceeds smoothly to yield the desired 2,6-difluorobenzyl bromide. chemicalbook.com Other standard reagents for converting primary alcohols to bromides include phosphorus tribromide (PBr₃). masterorganicchemistry.comchadsprep.comlibretexts.org

The resulting 2,6-difluorobenzyl bromide is a valuable intermediate. For example, it can be readily converted into 2-(azidomethyl)-1,3-difluorobenzene (B1279031) by reaction with sodium azide, a transformation useful in the construction of nitrogen-containing heterocyclic compounds. chemicalbook.com

Formation of 2,6-Difluorobenzyl Esters

The hydroxyl group of this compound can be readily esterified by reaction with carboxylic acids or their derivatives. These esters are valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com

A patented process describes the synthesis of various 2,6-difluorobenzyl esters, starting from 2,6-difluorobenzonitrile, which is reduced to 2,6-difluorobenzylamine (B1295058) and then converted to the alcohol and ester. google.com The direct esterification of this compound with different carboxylic acids yields the corresponding esters with high purity. google.com

Table 2: Synthesis of 2,6-Difluorobenzyl Esters

| Ester Product | Carboxylic Acid Reactant | Boiling Point (°C / mmHg) | Yield (%) | Purity (%) |

| 2,6-Difluorobenzyl propionate | Propionic acid | 83 / 3 | 61.8 | 99.2 |

| 2,6-Difluorobenzyl butyrate | Butyric acid | 100 / 4 | 60.7 | 99.3 |

| 2,6-Difluorobenzyl isobutyrate | Isobutyric acid | 93 / 4 | 58.1 | 99.1 |

| 2,6-Difluorobenzyl valerate | Valeric acid | 102 / 3 | 57.1 | 99.3 |

Data sourced from patent EP1114809A1. google.com

Derivatization for Analytical and Functionalization Purposes

Derivatization modifies a chemical compound to make it suitable for a specific purpose, such as enhancing its properties for analytical detection or introducing a new functional group for further synthesis.

For functionalization, the primary goal is to convert the alcohol into another chemical entity to build more complex molecules. The bromination described in section 2.3.1 is a prime example of functionalization. Another important transformation is the formation of ethers. For example, this compound can be deprotonated with a base and reacted with an alkyl halide to form a 2,6-difluorobenzyl ether. This ether linkage is a key structural motif in the development of potent and selective inverse agonists for the nuclear receptor RORγt, which are investigated for treating inflammatory diseases.

Applications of 2,6 Difluorobenzyl Alcohol in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Developmentgoogle.comresearchgate.net

The 2,6-difluorobenzyl moiety is a significant pharmacophore in medicinal chemistry. Its presence can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a drug candidate. Consequently, 2,6-Difluorobenzyl alcohol serves as a crucial starting material or intermediate in the synthesis of various pharmaceutically active compounds.

Precursor for CNS Drug Candidatesnih.gov

The utility of this compound extends beyond antiepileptic drugs to the broader field of Central Nervous System (CNS) drug discovery. The 2,6-difluorobenzyl group is incorporated into molecules designed to modulate various CNS targets. For instance, research into potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt) has utilized 2,6-difluorobenzyl ether derivatives. nih.gov RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in the pathogenesis of several autoimmune and inflammatory diseases with CNS involvement.

In a notable study, a series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones containing a 2,6-difluorobenzyl ether moiety were synthesized and evaluated. The 2,6-difluorobenzyl group was introduced by reacting the corresponding alcohol precursor with 2,6-difluorobenzyl bromide, which is readily prepared from this compound. These compounds demonstrated high potency as RORγt inverse agonists and exhibited good oral bioavailability in preclinical models. nih.gov The X-ray co-crystal structure of one of these compounds bound to RORγt revealed that the 2,6-difluorobenzyl ether group induced a conformational change in the protein, creating a new binding pocket and contributing to the high potency. nih.gov

Intermediate in the Synthesis of Novel Drug Candidatesgoogle.com

The application of this compound as a versatile building block is a recurring theme in the synthesis of novel drug candidates. google.com Its utility stems from the predictable reactivity of the benzylic alcohol and the beneficial properties imparted by the difluorinated phenyl ring. Medicinal chemists frequently employ this intermediate to introduce the 2,6-difluorobenzyl motif into new molecular scaffolds to explore structure-activity relationships (SAR) and optimize drug-like properties.

The alcohol can be readily converted into a variety of functional groups, allowing for its incorporation into diverse synthetic schemes. This flexibility makes it a valuable tool in the iterative process of drug discovery and development.

Utility in Agrochemical Synthesisgoogle.com

The principles of rational molecular design that drive pharmaceutical development are also paramount in the agrochemical industry. The introduction of fluorine atoms can significantly enhance the efficacy, selectivity, and environmental profile of herbicides, pesticides, and other crop protection products. This compound and its derivatives are recognized as important intermediates in the synthesis of these agricultural chemicals. google.com

Building Block for Herbicides, Pesticides, and Crop Protection Productsgoogle.com

Patent literature indicates the use of this compound and its derivatives as key building blocks in the preparation of a range of agrochemicals. google.com The 2,6-difluorobenzyl moiety can be found in the structures of patented compounds designed to exhibit herbicidal or pesticidal activity. The specific role of this group can vary, from being part of the core scaffold responsible for biological activity to acting as a substituent that fine-tunes the compound's properties for optimal performance in an agricultural setting.

While specific commercial products are not always explicitly detailed in the initial synthetic literature, the frequent appearance of 2,6-difluorobenzyl derivatives in agrochemical patents underscores the importance of this chemical intermediate in the development of new crop protection technologies.

Contribution to Specialty Chemicals and Materials Sciencegoogle.com

The unique properties of the 2,6-difluorobenzyl group also lend themselves to applications in the field of specialty chemicals and materials science. The high thermal stability and chemical resistance associated with the carbon-fluorine bond can be imparted to larger molecules and polymers.

The incorporation of fluorinated moieties into polymers can lead to materials with a range of desirable properties, including:

| Property | Consequence of Fluorination |

| Thermal Stability | Increased resistance to heat-induced degradation. |

| Chemical Resistance | Reduced susceptibility to chemical attack. |

| Hydrophobicity and Oleophobicity | Repellency to both water and oils. |

| Low Surface Energy | Non-stick and anti-fouling characteristics. |

| Low Refractive Index | Useful in optical applications. |

While the direct polymerization of this compound is not a common route to high-performance polymers, its derivatives can be used as monomers or functionalizing agents in the synthesis of specialty fluorinated polymers. For example, by converting the alcohol to a vinyl or acrylic monomer, it can be incorporated into polymer backbones, or it can be used to modify the surface properties of existing polymers. These materials can find applications in high-performance coatings, advanced electronics, and other areas where durability and specialized surface properties are required.

Formulation of Specialty Polymers and Resins

This compound serves as a valuable building block in the formulation of specialty polymers and resins, where the incorporation of fluorine atoms can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical characteristics. While detailed public research on large-scale polymerization of this compound is limited, its utility is evident in specialized applications, particularly in the synthesis of high-performance materials.

The hydroxyl group of this compound can readily undergo esterification or etherification reactions, allowing it to be incorporated as a monomeric unit into various polymer backbones. For instance, it can be used in the synthesis of specialty polyesters and polyethers. The presence of the difluorinated aromatic ring in the polymer structure contributes to increased rigidity and thermal stability.

In the context of resin formulation, this compound and its derivatives can be employed as modifiers for epoxy resins. The introduction of fluorinated moieties can enhance the chemical resistance and reduce the surface energy of the cured resin, leading to materials with improved hydrophobicity and anti-fouling properties. Patents have described the use of substituted benzyl (B1604629) alcohols in reactive epoxy systems to create high-quality casting resins, coatings, and adhesives with good chemical and solvent resistance. justia.com

Interactive Table: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Monomer/Reactant | Expected Properties of Resulting Polymer |

| Polyesters | Reacted with a dicarboxylic acid | Enhanced thermal stability, chemical resistance |

| Polyethers | Self-condensation or reaction with a dihalide | Increased hydrophobicity, lower surface energy |

| Epoxy Resins | Used as a modifier or in the synthesis of fluorinated epoxy monomers | Improved chemical and solvent resistance, anti-fouling surfaces |

Development of New Materials and Chemical Processes

The unique electronic properties conferred by the two fluorine atoms on the benzene (B151609) ring make this compound a key intermediate in the development of new materials and the optimization of chemical processes. kaibangchem.com Its derivatives are explored in various fields, from pharmaceuticals to advanced materials.

A significant application lies in the synthesis of complex organic molecules. The fluorine atoms can influence the reactivity and selectivity of reactions at other positions on the aromatic ring, enabling the synthesis of specifically substituted compounds that would be difficult to produce otherwise. For example, this compound can be a precursor for the synthesis of various fluorinated benzylamines and other derivatives that are valuable in the pharmaceutical and agrochemical industries. kaibangchem.com The synthesis of this compound itself typically starts from 2,6-difluorotoluene (B1296929), which is then oxidized to the corresponding alcohol. tcichemicals.com

In materials science, the focus is on leveraging the properties of the C-F bond. Materials incorporating the 2,6-difluorobenzyl moiety are investigated for applications requiring high performance under demanding conditions. While specific examples of commercialized materials are not extensively documented in publicly available literature, the compound's role as a synthetic intermediate suggests its use in the proprietary development of advanced materials.

Enzymatic and Biocatalytic Transformations Involving this compound

Substrate for Alcohol Dehydrogenases and Related Enzyme Studies

This compound has been utilized as a substrate in studies of alcohol dehydrogenases (ADHs), enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. These studies often aim to understand the enzyme's substrate specificity, catalytic mechanism, and the effect of substrate structure on enzymatic activity.

Table: General Kinetic Parameters of Alcohol Dehydrogenases with Aromatic Alcohols

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |

| Horse Liver | Benzyl Alcohol | ~0.2-0.5 | Variable |

| Yeast | Benzyl Alcohol | ~1-5 | Variable |

| Note: Specific data for this compound is not widely reported. Values are indicative for the general substrate class. |

Incorporation into Biosensing and Photoswitching Systems

While direct applications of this compound in commercially available biosensing and photoswitching systems are not extensively documented, its structural features make it an interesting candidate for the development of such technologies.

In the field of biosensors, enzymes like alcohol dehydrogenase can be immobilized on transducer surfaces to detect the presence of their substrates. An ADH-based biosensor could potentially detect this compound or, conversely, the alcohol could be part of a molecule designed to be a specific analyte. The enzymatic reaction would produce a measurable signal, such as a change in current or fluorescence. The high specificity of enzymes would allow for the selective detection of the target molecule.

In the realm of photoswitching systems, molecules that can reversibly change their properties upon exposure to light are of great interest. While this compound itself is not photochromic, it can be used as a synthetic precursor to build more complex molecules with photoswitchable properties. The fluorine atoms can be used to tune the electronic and steric properties of the photoswitchable moiety, potentially influencing its absorption spectrum, switching kinetics, and fatigue resistance.

Studies on Substrate Mobility and Enzyme Catalysis

Recent research has highlighted the importance of substrate mobility within the enzyme's active site for efficient catalysis. Studies using fluorinated benzyl alcohols, including difluorobenzyl alcohol isomers, in conjunction with techniques like NMR spectroscopy and X-ray crystallography, have provided valuable insights into these dynamics.

A notable study on horse liver alcohol dehydrogenase (ADH) investigated the mobility of various fluorobenzyl alcohols when bound to the enzyme. This research revealed that the degree of mobility of the substrate within the active site can be correlated with the efficiency of the catalytic reaction. For instance, the study showed that the substitution of a key amino acid, Phenylalanine-93, with Alanine (F93A) significantly increased the mobility of a bound pentafluorobenzyl alcohol, as evidenced by NMR data. This increased mobility, however, led to a decrease in the rate of hydride transfer, suggesting that a certain degree of conformational restriction is necessary for optimal catalytic activity.

While this particular study did not focus exclusively on this compound, the findings are highly relevant. The principles of substrate mobility and its impact on catalysis are general, and the use of fluorinated analogs allows for sensitive detection of these dynamics through 19F NMR. The differential mobility of various fluorinated substrates within the ADH active site underscores the intricate relationship between enzyme structure, substrate dynamics, and catalytic efficiency.

Environmental Fate and Analytical Methodologies for 2,6 Difluorobenzyl Alcohol

Degradation Pathways and Environmental Persistence

The environmental fate of 2,6-Difluorobenzyl alcohol is primarily understood in the context of it being a transformation product of certain agrochemicals. While specific studies detailing the complete degradation pathway and persistence of this compound itself are limited, its formation and presence in the environment are directly linked to the use and breakdown of parent compounds. Some fluorinated compounds can be persistent in the environment; however, this compound is not considered a persistent organic pollutant. General principles of microbial degradation of fluorinated aromatic compounds suggest that the breakdown process can be influenced by various environmental conditions and the microbial species present. For instance, the aerobic biodegradation of similar fluorotelomer alcohols is known to be affected by the type of microbial strain, the presence of enzyme inducers, and the levels of reducing energy. nih.gov

This compound has been identified as a metabolite of the novel herbicide Methiozolin. wsu.edunih.gov Methiozolin is used to control annual bluegrass and has a chemical structure that includes a 2,6-difluorobenzyl functional group. wsu.edunih.gov Studies on the bioconcentration and metabolism of Methiozolin in aquatic organisms, such as ricefish (Oryzias latipes), have confirmed the formation of this compound as a minor metabolite. nih.gov In these studies, Methiozolin was found to metabolize into several minor products, with this compound being one of the identified compounds. nih.gov

Analytical Techniques for Environmental Monitoring

Accurate monitoring of this compound in environmental samples, particularly water, is crucial for assessing its presence as a metabolite of agrochemicals. Due to the different chemical properties of Methiozolin and its metabolite, this compound, separate analytical methods have been developed and validated for their determination in surface and ground water.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC/MS/MS) is a powerful and widely used technique for the detection and quantification of trace levels of organic compounds in complex matrices. While an initial analytical method developed for monitoring Methiozolin and its metabolites used Gas Chromatography with Mass Selective Detection (GC-MSD) for this compound, an independent laboratory validation of this method utilized LC/MS/MS for its determination. This demonstrates the applicability and suitability of LC/MS/MS for analyzing this compound in water samples. The use of LC/MS/MS provides high sensitivity and selectivity, which is essential for detecting the low concentrations at which this metabolite is expected to occur in the environment.

The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of environmental monitoring data. For this compound, analytical methods have been validated according to regulatory guidelines, establishing key performance parameters. The validation process assesses specificity, linearity, range, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

An analytical method designed for the quantitative determination of this compound in water established a Limit of Quantification (LOQ) of 5.0 µg/L and a Limit of Detection (LOD) of 1.25 µg/L. The validation was performed in different water matrices, including ground and surface water. The table below summarizes the key validation parameters for the analytical method for this compound in water.

| Parameter | Matrix | Value | Technique |

|---|---|---|---|

| Limit of Quantification (LOQ) | Surface & Ground Water | 5.00 µg/L | GC-MSD / LC-MS/MS |

| Limit of Detection (LOD) | Surface & Ground Water | 1.25 µg/L | GC-MSD / LC-MS/MS |

| Fortification Levels for Validation | Surface & Ground Water | 5.0 µg/L (LOQ) and 50 µg/L (10xLOQ) | GC-MSD |

| Mean Recoveries (Accuracy) | Ground Water at LOQ | Within guideline requirements | GC-MSD |

| Mean Recoveries (Accuracy) | Surface Water at LOQ | 158% (outside guideline requirements) | GC-MSD |

| Relative Standard Deviation (Precision) | Surface Water at LOQ | 24.2% (outside guideline requirements) | GC-MSD |

Considerations for Waste Management in Industrial and Research Settings

Proper waste management of this compound in industrial and research settings is essential to prevent environmental contamination. As a halogenated organic compound, specific disposal procedures must be followed in accordance with local, regional, and national hazardous waste regulations. wsu.edu

In a laboratory setting, waste containing this compound should be segregated from non-halogenated solvent waste. hazardouswasteexperts.com It is crucial to collect halogenated solvent wastes in compatible containers, which are typically provided by environmental health and safety (EH&S) departments. wsu.edu These containers must be kept closed when not in use, properly labeled as hazardous waste, and stored in designated, well-ventilated satellite accumulation areas away from incompatible materials such as acids, bases, and oxidizing agents. wsu.educwu.edu Disposal down the drain or through evaporation is strictly prohibited. wsu.eduhazardouswasteexperts.com

In industrial settings, alternatives to direct land disposal of halogenated organic wastes include treatment, recovery, and destruction. tandfonline.com Thermal oxidation (incineration) is a common and effective technology for the destruction of halogenated compounds. epa.gov Facilities permitted to incinerate such waste must adhere to strict environmental standards, including high destruction and removal efficiency (DRE) and acid gas scrubbing. epa.gov Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and ensuring its complete and accurate classification for disposal. hazardouswasteexperts.com All handling and disposal must be conducted in compliance with good industrial hygiene and safety practices, including the use of appropriate personal protective equipment.

Safety and Handling Protocols in Academic Research Settings

Laboratory Safety Guidelines for 2,6-Difluorobenzyl Alcohol

When working with this compound, researchers must observe standard laboratory safety practices. oregonstate.edu It is crucial to wash hands and face thoroughly after handling the compound. tcichemicals.com All operations should be performed carefully to minimize the creation of splashes or aerosols. ethz.ch Eating, drinking, and smoking are strictly prohibited in laboratory areas where this chemical is used. oregonstate.educhemicalbook.com

General guidelines for handling include:

Avoid contact with skin, eyes, and clothing. tcichemicals.comchemicalbook.com

Avoid breathing mists, vapors, or gas. chemicalbook.com

Use the compound only in a well-ventilated area, preferably within a chemical fume hood. oregonstate.educhemicalbook.com

Keep the chemical away from heat, sparks, open flames, and hot surfaces. chemicalbook.comchemicalbook.com

Properly label all containers holding the substance. oregonstate.edu

Inspect glassware for any defects before use to prevent accidental release. oregonstate.edu

To ensure the safety of laboratory personnel, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. osha.gov Engineering controls, primarily effective ventilation, are the first line of defense against exposure. osha.gov

Ventilation: Operations involving this compound should be conducted in a well-ventilated area. chemicalbook.com The use of a local exhaust ventilation system, such as a chemical fume hood, is recommended to prevent the dispersion of vapors into the work area and to keep concentrations below exposure limits. tcichemicals.comosha.gov The ventilation system must be in continuous operation during all procedures involving this compound. osha.gov

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for protection against the specific hazards of this compound, which is known to cause skin and serious eye irritation. tcichemicals.com The following table summarizes the required PPE.

| Protection Type | Equipment | Standards and Guidelines |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for situations with a high risk of splashing. tcichemicals.com | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. chemicalbook.comfishersci.com |

| Skin Protection | Wear appropriate protective gloves (e.g., chemically impermeable gloves) and clothing, such as a lab coat, to prevent skin exposure. tcichemicals.comchemicalbook.comchemicalbook.com | Handle in accordance with good industrial hygiene and safety practices. fishersci.com |

| Respiratory Protection | A vapor respirator may be necessary if ventilation is inadequate or if workplace conditions warrant its use. tcichemicals.com | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. chemicalbook.com |

Immediate and appropriate first aid is critical in the event of accidental exposure to this compound. It is essential to know the location of emergency eyewash stations and safety showers. oregonstate.edu The following table outlines the recommended first aid procedures.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. tcichemicals.comfishersci.com Remove contact lenses if present and easy to do, and continue rinsing. tcichemicals.comchemicalbook.com Seek medical attention, especially if eye irritation persists. tcichemicals.com |

| Skin Contact | Take off contaminated clothing immediately. chemicalbook.com Wash the affected area with plenty of soap and water for at least 15 minutes. chemicalbook.comcdc.gov Get medical advice or attention if skin irritation occurs. tcichemicals.comchemicalbook.com Contaminated clothing should be washed before reuse. chemicalbook.com |

| Inhalation | Move the victim to fresh air at once and keep them at rest in a position comfortable for breathing. tcichemicals.comchemicalbook.comcdc.gov If breathing is difficult, give oxygen. If not breathing, perform artificial respiration. chemicalbook.com Get medical attention if you feel unwell. tcichemicals.comcdc.gov |

| Ingestion | Do NOT induce vomiting. chemicalbook.com Rinse the mouth with water. chemicalbook.comchemicalbook.com If the person is conscious and alert, have them drink 2-4 cupfuls of water. chemicalbook.com Never give anything by mouth to an unconscious person. chemicalbook.comchemicalbook.com Seek immediate medical attention. chemicalbook.com |

Storage and Stability Considerations

Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous situations. The compound is stable under normal temperatures and pressures. chemicalbook.com

Key storage recommendations include:

Store in a tightly closed container. chemicalbook.com

Keep in a cool, dry, and well-ventilated place. tcichemicals.comchemicalbook.comfishersci.com

Store away from sources of ignition such as heat, sparks, and flames. chemicalbook.comfishersci.com

The compound should be stored locked up. chemicalbook.com

Avoid exposure to direct sunlight. ethz.ch

Incompatible Materials: To prevent dangerous chemical reactions, this compound should be stored away from incompatible substances, particularly strong oxidizing agents. tcichemicals.comchemicalbook.com

Hazardous Decomposition Products: During a fire, thermal decomposition or combustion can produce irritating and toxic gases and fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride. chemicalbook.com

| Storage Parameter | Recommendation |

| Temperature | Cool place, under normal ambient temperatures. chemicalbook.comchemicalbook.comsigmaaldrich.com |

| Ventilation | Store in a well-ventilated area. chemicalbook.comchemicalbook.comfishersci.com |

| Container | Keep container tightly closed. tcichemicals.comchemicalbook.comfishersci.com |

| Incompatibilities | Strong oxidizing agents. tcichemicals.comchemicalbook.com |

| Conditions to Avoid | Heat, sparks, open flames, and other ignition sources. chemicalbook.comchemicalbook.comfishersci.com |

Emergency Procedures and Spill Management

In the event of a spill or accidental release, prompt and correct emergency procedures are necessary to contain the situation and protect personnel.

Personal Precautions:

Immediately evacuate personnel to safe areas and alert others. chemicalbook.comprinceton.edu

Ensure adequate ventilation. chemicalbook.com

Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, eye protection, and respiratory protection if necessary, to avoid contact with the spilled material. chemicalbook.comchemicalbook.com

Remove all sources of ignition from the area. chemicalbook.comchemicalbook.comfishersci.com

Environmental Precautions:

Prevent the spilled chemical from entering drains or waterways. chemicalbook.com If contamination of drains occurs, notify emergency services. cymitquimica.com

Spill Cleanup and Containment: For minor, manageable spills, follow these steps:

Contain the spill to prevent further spread. chemicalbook.com

Absorb the spill with an inert, non-combustible material such as dry sand or earth. chemicalbook.com

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled chemical waste container for disposal. chemicalbook.comfishersci.comprinceton.edu

Clean the spill area thoroughly with a mild detergent and water. princeton.edu

For major spills, evacuate the area and contact the institution's environmental health and safety department or local emergency services. princeton.eduuky.edu

Firefighting Measures:

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray to extinguish fires. chemicalbook.comchemicalbook.com Water spray can also be used to cool fire-exposed containers. chemicalbook.comfishersci.com

Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent. chemicalbook.comfishersci.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.